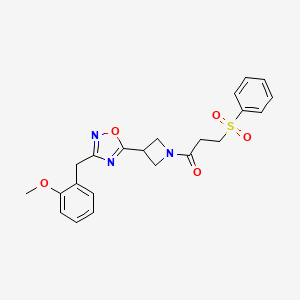
1-(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C21H25N3O4S, with a molecular weight of approximately 383.4 g/mol. The structure includes a methoxybenzyl group, an oxadiazole moiety, and a phenylsulfonyl group, which contribute to its unique biological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to the target compound have shown promising results against breast cancer cells (MCF-7) using MTT assays. These studies indicated that the synthesized compounds exhibited higher cytotoxicity compared to standard drugs like Tamoxifen .
Table 1: Cytotoxicity of Related Compounds Against MCF-7 Cells
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been investigated. Compounds with similar structural features have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting effective antimicrobial activity .
Table 2: Antimicrobial Activity Against Selected Bacteria
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For instance, the oxadiazole moiety is known to engage in hydrogen bonding with enzyme active sites, potentially inhibiting their function and leading to apoptosis in cancer cells. Additionally, the presence of the phenylsulfonyl group may enhance interaction with biological membranes, facilitating cellular uptake and increasing bioavailability.
Case Studies
One notable case study involved the synthesis and evaluation of related oxadiazole compounds where researchers employed both experimental and computational methods (DFT calculations) to elucidate their structure-activity relationships. The findings suggested that specific substitutions on the oxadiazole ring significantly influenced cytotoxicity and selectivity towards cancerous cells over normal cells .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-29-19-10-6-5-7-16(19)13-20-23-22(30-24-20)17-14-25(15-17)21(26)11-12-31(27,28)18-8-3-2-4-9-18/h2-10,17H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCNVNYVIMYIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













